hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
CAS No.: 1307233-93-7
Cat. No.: VC0168288
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.799
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307233-93-7 |
|---|---|
| Molecular Formula | C14H22ClN3O2 |
| Molecular Weight | 299.799 |
| IUPAC Name | hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
| Standard InChI Key | YEHXBSOVEPWPSD-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Introduction
Chemical Identity and Structure
Molecular Identification
Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is an organic compound with the molecular formula C₁₄H₂₂ClN₃O₂ . It is identified in chemical databases with CAS registry number 1307233-93-7 . The compound has been documented in PubChem with multiple CIDs, including 92039575 and 73553993, reflecting different database entries for the same chemical entity .
Structural Features
The compound consists of a phenyl ring with an amino group at the para position, connected to a methylenecarbamate group that bears a hexyl chain. The hydrochloride form indicates the presence of a salt formed with hydrochloric acid, which typically improves stability and solubility characteristics compared to the free base form . The structural backbone features three nitrogen atoms in different chemical environments, contributing to its reactivity profile and potential for interactions with biological targets.
Nomenclature Variations
The compound is documented in scientific literature and chemical databases under several synonyms that reflect different naming conventions and structural interpretations:
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Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride
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Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride
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Hexyl ((4-aminophenyl)(imino)methyl)carbamate hydrochloride
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Hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate,hydrochloride
Physical and Chemical Properties
Basic Physical Properties
The physical and chemical properties of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride are critical for understanding its behavior in various reaction environments and applications. The following table summarizes the key physical parameters of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.79 g/mol | |
| Exact Mass | 299.14000 | |
| Physical State | Solid | |
| Polar Surface Area (PSA) | 90.70000 | |
| LogP | 4.77450 |
Structural Representations
The compound can be represented through various chemical notation systems that provide insight into its molecular arrangement and potential bonding characteristics:
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InChI: InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H
These notation systems allow for computational analysis and database searching of the compound based on its structural features.
Chemical Reactivity
While specific reactivity data is limited in the provided search results, the structural features of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride suggest potential for:
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Nucleophilic reactions through the amino group
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Hydrogen bonding through the carbamate and amino functionalities
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Acid-base interactions through the nitrogen atoms
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Coordination with metals through the nitrogen atoms
Synthesis Methods
Documented Synthetic Approaches
Several methods for synthesizing hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride have been documented in the scientific literature. These approaches offer different advantages in terms of reaction conditions, yield, and purity.
Hydrogenation Method
One established method involves the hydrogenation of a nitro precursor:
"Compound (I), a known intermediate disclosed in US6242466B1 is prepared by the hydrogenation of 4-(hexyloxycarbonylamidino)-nitrobenzene in the presence of palladium on charcoal under hydrogen pressure."
This approach utilizes catalytic hydrogenation to reduce the nitro group to an amino functionality while maintaining the rest of the molecular structure.
Coupling with Chloroformate
An alternative synthetic route involves the coupling of an aminobenzimidamide salt with hexyl chloroformate:
"Preparation of compound (I), is also disclosed in US8399678B2 by the coupling of 4-aminobenzimidamide dihydrochloride with n-hexylchloroformate in the presence of sodium hydroxide in acetone."
This method employs basic conditions to facilitate the nucleophilic substitution reaction between the amine and the chloroformate.
Coupling with Imidazole Carboxylate
A third documented approach utilizes a different coupling agent:
"The present disclosure provides a process for Hexyl (amino(4-aminophenyl) methylene)- carbamate (I) or its salts by coupling of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate in presence of a base in a solvent and converted to its salt by treating with an acid in a solvent."
This method potentially offers advantages in terms of selectivity and reaction conditions compared to other approaches.
Comparative Analysis of Synthetic Methods
The following table compares the key aspects of the documented synthetic routes:
Each method presents different considerations for industrial production, including reagent availability, reaction conditions, waste generation, and purification requirements.
Applications and Significance
Role in Pharmaceutical Synthesis
The primary significance of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride lies in its role as a key intermediate in the synthesis of important pharmaceutical compounds, particularly Dabigatran etexilate mesylate .
"Process for the preparation of Hexyl (amino(4-aminophenyl) methylene)- carbamate (I) or its salts has been developed, which is used as an intermediate in the synthesis of N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-,ethyl ester, methanesulfonate, also known as Dabigatran etexilate mesylate."
Relation to Dabigatran
Dabigatran etexilate is a direct thrombin inhibitor used as an anticoagulant medication for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of venous thromboembolism. Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride serves as a building block in constructing the complex molecular architecture of this medication .
The compound is specifically identified as an impurity of Dabigatran according to some sources, highlighting its close structural relationship to the final pharmaceutical product . This designation as an impurity suggests it may be present in trace amounts in the finished medication, emphasizing the importance of understanding its properties and potential biological activities.
Analytical Considerations
Regulatory and Quality Aspects
As an intermediate in pharmaceutical synthesis, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride must meet certain quality standards:
"It fully complies with stringent regulatory standards, including those set by USP, EMA, JP, and BP. This product is essential for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Dabigatran."
The need for detailed Structure Elucidation Reports (SER) is mentioned, highlighting the importance of thorough characterization for regulatory compliance .
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